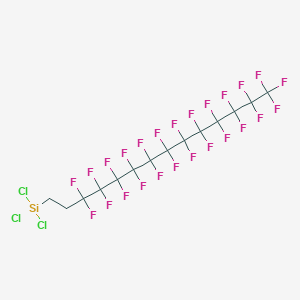

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane

Übersicht

Beschreibung

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane is a fluorinated silane compound known for its unique properties, including high hydrophobicity and chemical resistance. This compound is widely used in various industrial applications, particularly in surface modification and coatings, due to its ability to form highly stable and hydrophobic layers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane is typically synthesized through the reaction of perfluorotetradecyl alcohol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:

C14H19F13OH+SiCl3→C14H19F13SiCl3+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors designed to handle highly reactive and corrosive materials. The process includes:

Reactant Preparation: Ensuring the purity and anhydrous nature of the reactants.

Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize side reactions.

Product Isolation: Using distillation or other separation techniques to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: It can react with nucleophiles, such as alcohols or amines, to replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Catalysts such as acids or bases to facilitate the formation of siloxane bonds.

Substitution: Nucleophiles like alcohols, amines, or thiols under mild to moderate conditions.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Condensation: Polymeric siloxanes.

Substitution: Functionalized silanes with various organic groups.

Wissenschaftliche Forschungsanwendungen

Microelectromechanical Systems (MEMS)

FDTS is extensively used in MEMS technology due to its ability to form self-assembled monolayers (SAMs) on surfaces. This property significantly reduces surface energy and stiction, which is crucial for the functionality of movable microcomponents.

- Case Study : Research indicates that FDTS coatings can effectively minimize ejection forces and improve demolding processes in polymer injection molding applications .

Nanoimprint Lithography

The compound is also utilized in nanoimprint lithography, a method for creating nanoscale patterns on substrates. The reduction in surface energy provided by FDTS facilitates the release of stamps used in this process.

- Data Table: Properties of FDTS in Nanoimprint Lithography

| Property | Value |

|---|---|

| Surface Energy | Low |

| Stiction Reduction | Significant |

| Application Efficiency | Enhanced |

Coatings for Solar Cells

FDTS is employed as an antireflective coating in solar cells to improve efficiency. Its hydrophobic properties prevent water accumulation on surfaces, which can hinder performance.

- Research Insight : Studies show that applying FDTS can enhance the durability and efficiency of solar panels by maintaining optimal surface conditions .

Anti-Fouling Applications

The hydrophobic nature of FDTS makes it suitable for anti-fouling coatings in various applications, including marine environments and water treatment systems.

- Case Study : In membrane distillation processes, FDTS-coated membranes demonstrated reduced fouling rates compared to untreated membranes, improving overall water treatment efficiency .

Advantages of Using FDTS

- Low Surface Energy : Facilitates easy release from molds and reduces friction.

- Hydrophobic Coating : Provides excellent waterproofing and oil-repellent properties.

- Durability : Enhances the longevity of coatings under harsh environmental conditions.

Wirkmechanismus

The primary mechanism by which 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane exerts its effects is through the formation of a highly stable and hydrophobic layer on surfaces. The compound’s fluorinated tail provides low surface energy, which repels water and other polar substances. The silane head group reacts with hydroxyl groups on the substrate, forming strong covalent bonds that anchor the hydrophobic layer in place.

Vergleich Mit ähnlichen Verbindungen

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane

- 1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Comparison: 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane stands out due to its longer fluorinated chain, which provides enhanced hydrophobicity and chemical resistance compared to shorter-chain analogs. This makes it particularly suitable for applications requiring extreme durability and stability under harsh conditions.

Biologische Aktivität

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane (PFDTCS) is a perfluoroalkylsilane compound that has garnered attention for its unique physicochemical properties and potential applications in various fields, including materials science and biomedicine. This article reviews the biological activity of PFDTCS based on recent research findings, highlighting its interactions at the molecular level, potential toxicity, and applications in drug delivery and surface modification.

PFDTCS is characterized by a long perfluorinated alkyl chain that imparts hydrophobicity and low surface energy. These properties are crucial for its use in creating self-assembled monolayers (SAMs) on various substrates. The compound's ability to form SAMs is influenced by its concentration in solution, which affects the wettability and surface characteristics of the modified materials.

| Property | Value |

|---|---|

| Molecular Formula | C14H9Cl3F13Si |

| Molecular Weight | 487.56 g/mol |

| Surface Tension | Low (specific values vary) |

| Water Contact Angle | High (typically >120°) |

Biological Interactions

Research has indicated that PFDTCS exhibits significant biological activity through its interactions with cellular membranes and proteins. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and influencing cellular behavior.

Case Studies

- Cell Membrane Interaction : A study demonstrated that PFDTCS could alter the fluidity of cell membranes, impacting cellular signaling pathways. This was observed in experiments where cells treated with PFDTCS showed altered permeability to small molecules and ions.

- Toxicity Assessment : Toxicological evaluations revealed that PFDTCS exhibits cytotoxic effects at higher concentrations. In vitro studies using human cell lines indicated a dose-dependent increase in cell death, highlighting the importance of concentration when considering its application in biomedical fields.

- Drug Delivery Applications : The unique properties of PFDTCS have been explored for drug delivery systems. Its ability to form stable SAMs on nanoparticles enhances the stability and bioavailability of encapsulated drugs. In vivo studies are ongoing to evaluate the efficacy of PFDTCS-modified carriers in targeted drug delivery.

Research Findings

Recent investigations into the biological activity of PFDTCS have provided insights into its mechanisms of action:

- Self-Assembled Monolayers (SAMs) : The formation of SAMs using PFDTCS has been shown to reduce friction and wear in microelectromechanical systems (MEMS), suggesting potential applications in biomedical devices where reduced friction is beneficial .

- Surface Modification : The modification of surfaces with PFDTCS can enhance biocompatibility while maintaining hydrophobic characteristics, making it suitable for applications in implants and coatings .

Eigenschaften

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl3F25Si/c15-43(16,17)2-1-3(18,19)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)42/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHTUOVNMZYWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl3F25Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382353 | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102488-50-6 | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.